![molecular formula C14H17BrN4O B213905 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B213905.png)
4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide, also known as BAY 38-7271, is a small molecule inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). This molecule has been extensively studied for its potential therapeutic applications in various diseases including cancer, Alzheimer's disease, and diabetes.
Mécanisme D'action
4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 is a selective inhibitor of GSK-3β, an enzyme that plays a key role in various cellular processes including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can modulate various signaling pathways including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. This modulation can lead to various cellular responses including cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been shown to have various biochemical and physiological effects. In cancer cells, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can induce cell cycle arrest at the G2/M phase and promote apoptosis. In Alzheimer's disease, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can reduce the accumulation of beta-amyloid plaques and improve cognitive function. In diabetes, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can improve insulin sensitivity and glucose metabolism. However, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has also been shown to have some adverse effects including hepatotoxicity and neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also a selective inhibitor of GSK-3β, which allows for specific modulation of the Wnt/β-catenin pathway. However, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 also has some limitations. It has low solubility in water, which can limit its use in some experiments. It also has some adverse effects including hepatotoxicity and neurotoxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 research. In cancer research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can be further studied for its potential use in combination with other chemotherapy drugs. In Alzheimer's disease research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can be further studied for its potential use in combination with other drugs that target beta-amyloid plaques. In diabetes research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can be further studied for its potential use in combination with other drugs that target glucose metabolism. Additionally, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can be further studied for its potential use in other diseases including bipolar disorder and schizophrenia.
Méthodes De Synthèse
The synthesis of 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 involves a series of chemical reactions. The starting material is 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(dimethylamino)aniline to form the final product, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271. The overall yield of this synthesis is approximately 20%.
Applications De Recherche Scientifique
4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In diabetes research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been shown to improve insulin sensitivity and glucose metabolism.
Propriétés
Nom du produit |
4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide |
---|---|
Formule moléculaire |
C14H17BrN4O |
Poids moléculaire |
337.21 g/mol |
Nom IUPAC |
4-bromo-N-[4-(dimethylamino)phenyl]-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H17BrN4O/c1-4-19-13(12(15)9-16-19)14(20)17-10-5-7-11(8-6-10)18(2)3/h5-9H,4H2,1-3H3,(H,17,20) |
Clé InChI |
QAUONMSZLOFWOA-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)N(C)C |
SMILES canonique |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.